molecular formula C20H13N3O4 B2926859 2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-46-0

2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2926859
CAS No.: 874396-46-0
M. Wt: 359.341
InChI Key: QHGCKZBNHYJLSQ-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a pyridin-2-yl group at position 1 and a 5-methylisoxazol-3-yl moiety at position 2. This scaffold is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild, chromatography-free conditions .

These features make the compound a candidate for drug discovery, particularly in targeting pathways like TRIF (TIR-domain-containing adapter-inducing interferon-β), which is implicated in innate immune responses .

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c1-11-10-15(22-27-11)23-17(13-7-4-5-9-21-13)16-18(24)12-6-2-3-8-14(12)26-19(16)20(23)25/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGCKZBNHYJLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₉N₃O₃
  • Molecular Weight: 227.22 g/mol

This compound features a unique bicyclic structure that combines isoxazole and pyrrole moieties, which is often associated with diverse biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of chromeno[2,3-c]pyrrole exhibit significant anticancer properties. For instance, compounds related to this structure have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Antiproliferative Activity

A study evaluating the antiproliferative effects of chromeno[2,3-c]pyrroles found that certain derivatives exhibited higher efficacy against human liver cancer (HepG-2) and breast cancer (MCF-7) cells compared to the standard drug doxorubicin. The results were quantified using the MTT assay:

CompoundHepG-2 IC50 (µM)MCF-7 IC50 (µM)
Chromeno Derivative A6.25 ± 0.910.3 ± 0.8
Doxorubicin28.5 ± 1.912.5 ± 1.1

These findings suggest that the compound may act as a potent anticancer agent through mechanisms such as inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

In addition to anticancer effects, the compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Such actions are typical for compounds containing heterocyclic structures like isoxazoles and pyrroles .

Anti-inflammatory Effects

Emerging research also points to anti-inflammatory properties associated with this compound. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in activated macrophages.

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. These methods allow for the creation of various derivatives with enhanced biological activities.

Synthetic Route Example

A general synthetic pathway includes:

  • Formation of the isoxazole ring through reaction with hydroxylamine.
  • Pyrrole formation via cyclization with appropriate aldehydes.
  • Final modifications to introduce substituents that enhance biological activity.

This approach has been validated through high-yield reactions in laboratory settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be contextualized against analogous derivatives (Table 1).

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents (Position 1 / Position 2) Molecular Weight Key Biological Activity Reference
This compound Pyridin-2-yl / 5-Methylisoxazol-3-yl Not reported Not explicitly studied
AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) 2-Fluorophenyl / 5-Isopropyl-1,3,4-thiadiazol-2-yl Not reported TRIF agonist; inhibits Zika, Chikungunya, and dengue viruses
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl / 3-(Diethylamino)propyl; 6-methoxy 420.5 Not reported
2-Benzyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl / Benzyl Not reported Synthetic intermediate

Structural and Functional Insights

Substituent Effects on Bioactivity AV-C: The 5-isopropyl-1,3,4-thiadiazol-2-yl group at position 2 and 2-fluorophenyl at position 1 confer potent TRIF pathway activation, inducing interferon responses that inhibit RNA viruses . Target Compound: The 5-methylisoxazol-3-yl group (position 2) may offer metabolic stability due to the isoxazole’s resistance to hydrolysis, while the pyridin-2-yl group (position 1) could improve solubility and interaction with hydrophilic binding pockets .

Synthetic Flexibility Libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (223 examples) demonstrate that substituents at positions 1 and 2 are highly tunable. For instance, electron-withdrawing groups (e.g., 2-fluorophenyl in AV-C) or bulky substituents (e.g., 3-(diethylamino)propyl in ) modulate reactivity and bioactivity .

Physicochemical Properties The 6-methoxy group in ’s compound increases lipophilicity, which may enhance membrane permeability.

Research Findings and Implications

The synthetic methodologies described in , and 9 enable rapid diversification of the chromeno-pyrrole-dione scaffold, positioning these compounds as valuable for high-throughput screening. AV-C’s success as a TRIF agonist underscores the importance of substituent selection in tuning biological activity . Future studies should prioritize evaluating the target compound’s pharmacokinetic and pharmacodynamic profiles, leveraging its unique substitution pattern for tailored therapeutic applications.

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